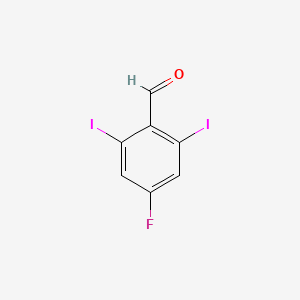

4-Fluoro-2,6-diiodobenzaldehyde

Description

Propriétés

Formule moléculaire |

C7H3FI2O |

|---|---|

Poids moléculaire |

375.90 g/mol |

Nom IUPAC |

4-fluoro-2,6-diiodobenzaldehyde |

InChI |

InChI=1S/C7H3FI2O/c8-4-1-6(9)5(3-11)7(10)2-4/h1-3H |

Clé InChI |

RPVPOEQXJLRSNK-UHFFFAOYSA-N |

SMILES canonique |

C1=C(C=C(C(=C1I)C=O)I)F |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Key Differences :

- Substituent Positions : The iodine atoms in 4-Fluoro-3,5-diiodobenzaldehyde (CAS: 879127-68-1) occupy meta positions relative to the aldehyde group, unlike the ortho positions in the target compound. This alters steric hindrance and electronic effects.

- In contrast, the meta-iodine arrangement in the isomer may enhance resonance stabilization of the aromatic ring.

- Applications : Positional isomerism can influence regioselectivity in Suzuki-Miyaura couplings or Ullmann reactions, where steric factors dominate .

Halogen-Substituted Analogues: 2,6-Difluoro-4-iodobenzaldehyde

Key Differences :

- Halogen Composition : This compound (EP 4 374 877 A2) replaces one iodine atom with fluorine, resulting in 2,6-difluoro-4-iodobenzaldehyde .

- Electronic Effects : Fluorine’s strong electron-withdrawing nature increases the aldehyde’s electrophilicity compared to iodine. However, iodine’s polarizability may facilitate halogen-bonding interactions in crystal engineering.

- Synthetic Utility : The difluoro-iodo derivative is utilized in pharmaceutical intermediates, such as the synthesis of pyrrolo-pyridazine carboxylates, highlighting its role in complex heterocycles .

Methyl-Substituted Analogues: 2,6-Difluoro-4-methylbenzaldehyde

Key Differences :

- Substituent Type : The methyl group in 2,6-Difluoro-4-methylbenzaldehyde (CymitQuimica) is electron-donating, contrasting with iodine’s electron-withdrawing effect.

- Steric and Electronic Impact : Methyl groups reduce electrophilicity at the aldehyde but enhance thermal stability. This compound may exhibit lower reactivity in condensation reactions (e.g., with amines) compared to iodinated derivatives.

- Applications : Methyl-substituted benzaldehydes are often used in materials science for their stability, whereas iodinated variants are preferred in catalysis or radiopharmaceuticals .

Functional Group Variants: Methyl 4-Fluoro-2,6-dimethylbenzoate

Key Differences :

- Functional Group : This ester derivative () lacks the aldehyde group, replacing it with a methyl ester.

- Reactivity : Esters are less reactive toward nucleophiles but more stable under acidic conditions. The absence of an aldehyde eliminates participation in Schiff base formation or aldol condensations.

- Utility : Such esters are common in fragrances or polymer precursors, diverging from the aldehyde’s role in dynamic covalent chemistry .

Comparative Data Table

Research Findings and Implications

- Steric vs. Electronic Effects : Ortho-iodine substituents in this compound impose significant steric constraints, which can hinder reactions requiring planar transition states (e.g., electrophilic aromatic substitution). However, these groups enhance stability in radical-mediated processes .

- Halogen Bonding : Iodine’s polarizability enables halogen bonding, making this compound a candidate for crystal engineering or supramolecular assemblies, unlike fluorine-dominated analogues .

- Toxicity and Handling : Aldehydes with iodine substituents may pose higher toxicity risks compared to methyl or ester derivatives, necessitating stringent safety protocols (e.g., those outlined in GHS-compliant SDS) .

Q & A

Q. What controls are essential when evaluating the biological activity of this compound derivatives?

- Methodological Answer :

- Negative Controls : Use non-halogenated benzaldehyde derivatives to assess halogen-specific effects.

- Metabolic Stability : Include liver microsome assays to track iodine’s impact on CYP450-mediated degradation.

- Toxicity Profiling : Compare IC₅₀ values in mammalian cell lines (e.g., HEK293) to identify structure-activity relationships .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.